![molecular formula C8H7N3O2 B12902255 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- CAS No. 820238-79-7](/img/structure/B12902255.png)
3,5-Pyrazolidinedione, 1-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyrazolidinedione, 1-(4-pyridinyl)- is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyrazolidinedione core with a pyridinyl substituent at the 1-position, making it a valuable scaffold for the development of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-pyrazolidinedione derivatives typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide . The condensation of the resulting compound with aliphatic or aromatic carbonyl derivatives yields 4-alkylidene (arylidene)- or (aralkylidene)-3,5-pyrazolidinediones . Additionally, 4-arylazo-3,5-pyrazolidinedione derivatives can be prepared by coupling aryl diazonium salts with 3,5-pyrazolidinedione or by cyclization of arylazomalonic acid hydrazide using acetic acid .
Industrial Production Methods: Industrial production methods for 3,5-pyrazolidinedione derivatives often focus on optimizing reaction conditions to maximize yield and minimize by-products. Green synthetic approaches, such as the use of catalytic and multicomponent reactions in aqueous media, have been developed to produce pyrazole compounds efficiently . These methods emphasize atom economy, limited waste production, and environmentally acceptable reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 4-alkylidene (arylidene)-1-phenyl-3,5-pyrazolidinediones using alkaline hydrogen peroxide yields 5-phenyl-1-oxa-5,6-diazaspiro [2.4]heptane-4,7-dione derivatives . Reduction of 4-benzylidene derivatives produces the corresponding benzyl derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of 3,5-pyrazolidinedione derivatives include sodium methoxide, acetic acid, hydrogen peroxide, and aryl diazonium salts . Reaction conditions often involve refluxing in solvents such as dioxane or glacial acetic acid .
Major Products: Major products formed from the reactions of 3,5-pyrazolidinedione derivatives include 4-alkylidene (arylidene)-3,5-pyrazolidinediones, 4-arylazo-3,5-pyrazolidinediones, and 5-phenyl-1-oxa-5,6-diazaspiro [2.4]heptane-4,7-dione derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-Pyrazolidinedione, 1-(4-pyridinyl)- has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of bioactive molecules . In biology and medicine, derivatives of this compound have been explored for their anti-inflammatory, antimicrobial, and anticancer properties . Additionally, 3,5-pyrazolidinedione derivatives have found applications in veterinary medicine and as color formers in color photography .
Wirkmechanismus
The mechanism of action of 3,5-pyrazolidinedione, 1-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, phenylbutazone, a derivative of 3,5-pyrazolidinedione, exerts its anti-inflammatory effects by inhibiting the enzyme cyclooxygenase, thereby reducing the production of prostaglandins . The exact molecular targets and pathways for other derivatives may vary depending on their specific chemical structure and intended application.
Vergleich Mit ähnlichen Verbindungen
3,5-Pyrazolidinedione, 1-(4-pyridinyl)- can be compared with other similar compounds, such as 1-phenyl-3,5-pyrazolidinedione and 4-alkylidene (arylidene)-3,5-pyrazolidinediones . These compounds share a common pyrazolidinedione core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the pyridinyl group in 3,5-pyrazolidinedione, 1-(4-pyridinyl)- imparts unique properties that distinguish it from other derivatives.
Similar Compounds
- 1-Phenyl-3,5-pyrazolidinedione
- 4-Alkylidene (arylidene)-3,5-pyrazolidinediones
- 4-Arylazo-3,5-pyrazolidinediones
Eigenschaften
CAS-Nummer |
820238-79-7 |
---|---|
Molekularformel |
C8H7N3O2 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
1-pyridin-4-ylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C8H7N3O2/c12-7-5-8(13)11(10-7)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,12) |
InChI-Schlüssel |
MUQVSELJJWXTJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NN(C1=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.